1-Iodo-2-nitrobenzene

Nucleophilic Aromatic Substitution SNAr Reaction Kinetics

1-Iodo-2-nitrobenzene is an essential ortho-disubstituted aryl halide for advanced synthesis. Its iodine atom provides a significantly superior leaving group compared to bromo- or chloro- analogs, enabling faster, higher-yield SNAr and metal-catalyzed cross-coupling reactions. This unique reactivity is critical for building complex indole and benzothiazole scaffolds in drug discovery. Procure this high-purity intermediate to ensure robust and reliable results in your critical research programs.

Molecular Formula C6H4INO2
Molecular Weight 249.01 g/mol
CAS No. 609-73-4
Cat. No. B031338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodo-2-nitrobenzene
CAS609-73-4
Synonyms1-Nitro-2-iodobenzene;  2-Iodonitrobenzene;  2-Nitro-1-iodobenzene;  2-Nitroiodobenzene;  2-Nitrophenyl Iodide;  NSC 9793;  o-Iodonitrobenzene;  o-Nitroiodobenzene;  o-Nitrophenyl Iodide
Molecular FormulaC6H4INO2
Molecular Weight249.01 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])I
InChIInChI=1S/C6H4INO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H
InChIKeyJXMZUNPWVXQADG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Iodo-2-nitrobenzene (CAS 609-73-4): A Superior Electrophilic Aryl Iodide Building Block for Cross-Coupling


1-Iodo-2-nitrobenzene (CAS 609-73-4), also known as 2-iodonitrobenzene or o-iodonitrobenzene, is an ortho-disubstituted aryl halide with the molecular formula C6H4INO2 . It is characterized by a benzene ring bearing an iodine atom and a nitro group at the 1- and 2-positions, respectively . This arrangement creates a unique electronic environment, resulting in an electron-deficient aromatic system that is highly activated for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions [1]. As a yellow-green granular powder with a melting point of 49-53 °C [2] and a molecular weight of 249.01 g/mol, it serves as a versatile intermediate in organic synthesis, particularly for constructing complex molecular architectures in pharmaceutical and agrochemical research [3].

The Risk of Substituting 1-Iodo-2-nitrobenzene with Other Halonitrobenzenes


Substituting 1-iodo-2-nitrobenzene with its chloro- or bromo- analogs is not straightforward due to profound differences in reaction rates and mechanistic pathways. While all 2-halonitrobenzenes are activated for SNAr reactions by the ortho-nitro group, the nature of the halogen dictates both reactivity and selectivity [1]. Specifically, the carbon-iodine bond is significantly weaker and more polarizable than C-Br or C-Cl bonds, making the iodine a far superior leaving group in cross-coupling and nucleophilic substitution events [2]. More critically, 1-iodo-2-nitrobenzene can engage in unique halogenophilic pathways that are inaccessible to its bromo- and chloro- counterparts, leading to divergent product distributions [3]. Furthermore, the distinct electronic structure of the ortho-iodonitrobenzene isomer confers higher reactivity compared to its meta- and para- isomers in key bond-forming reactions [4]. Therefore, using a generic halonitrobenzene without considering these quantifiable differences can lead to reaction failure, poor yields, or the formation of unwanted byproducts. The following section provides quantitative evidence for these critical differentiations.

Quantitative Evidence for the Differentiated Performance of 1-Iodo-2-nitrobenzene


Superior SNAr Reactivity: 1-Iodo-2-nitrobenzene vs. 1-Bromo-2-nitrobenzene in Thiolation

In a kinetic study of nucleophilic aromatic substitution (SNAr) with thiol anions, 1-iodo-2-nitrobenzene exhibits a mechanistically distinct reactivity compared to its bromo analog [1]. The reaction of o-iodonitrobenzene with thiol anions (RSNa) in 2-propanol produces both the expected o-nitrophenyl thioether (ipso-substitution) and nitrobenzene (a reduction product), indicating a halogenophilic attack on iodine [1]. In contrast, o-bromonitrobenzene reacts exclusively via the addition/elimination (SNAr) mechanism to yield only the ipso-substitution product [1]. This divergence in mechanism and product distribution is a critical factor for process chemists, as it directly impacts yield and purity.

Nucleophilic Aromatic Substitution SNAr Reaction Kinetics

Superior Reactivity in Acetylenic Condensation: ortho- vs. meta-/para-Iodonitrobenzene Isomers

In the catalytic replacement of halogen by an acetylenic moiety, the nitro group activates the halogen, but the position of the nitro group relative to the iodine is critical [1]. The condensation rate decreases in a clear, quantifiable order: ortho- > para- > meta-isomer [1]. This means 1-iodo-2-nitrobenzene is the most reactive among the three iodonitrobenzene regioisomers in this class of cross-coupling reactions [1].

Sonogashira Coupling Regioisomer Reactivity Acetylenic Condensation

Unique Electronic Structure: Quantified Orbital Reversal in 1-Iodo-2-nitrobenzene

Ultraviolet photoelectron spectroscopy (UPS) studies reveal a fundamental difference in the electronic structure of o-iodonitrobenzene compared to its meta- and para- isomers [1]. In o-iodonitrobenzene, the energy order of the pi(2) and n(II) parallel orbitals is reversed due to the combined influence of the electron-withdrawing nitro group and electron-donating iodine atom [1]. This orbital reversal is not observed in the meta- or para- isomers [1]. The study attributes this characteristic to the conjugation between the pi orbitals of the benzene ring and the nitro group, and the interaction of in-plane lone pairs of iodine and one of the oxygen atoms of the nitro group in the adjacent position [1].

Photoelectron Spectroscopy Electronic Structure Substituent Effects

Distinct Spectroscopic Signature for Identity Confirmation: Comparative NMR of 2-Halonitrobenzenes

Procurement specialists and analytical chemists can unambiguously confirm the identity of 1-iodo-2-nitrobenzene and differentiate it from its chloro- and bromo- analogs using comparative NMR spectroscopy [1]. A study published in the Journal of Chemical and Engineering Data provides the NMR spectral parameters for a series of o-disubstituted benzenes, including 1-chloro-2-nitrobenzene, 1-bromo-2-nitrobenzene, and 1-iodo-2-nitrobenzene, at both 60 and 100 MHz [1]. The spectra, reproduced in the publication, show clear and distinct splitting patterns and chemical shifts for each halogenated analog, providing a definitive method for identity verification and purity assessment [1].

NMR Spectroscopy QC/QA Analytical Chemistry

Primary Application Scenarios for 1-Iodo-2-nitrobenzene Driven by Quantitative Evidence


Synthesis of Benzothiazole-Based Pharmaceuticals via One-Pot, Three-Component Reaction

1-Iodo-2-nitrobenzene is a key substrate for a copper-catalyzed, one-pot, three-component synthesis of 2-substituted 1,3-benzothiazoles, a privileged scaffold in medicinal chemistry [1]. The high reactivity of the iodine atom facilitates the initial coupling step, enabling a versatile route to compounds with applications as antitumor, antimicrobial, and anti-inflammatory agents [1]. This specific reaction demonstrates the compound's value in building complex heterocycles from readily available precursors [1].

Building Block for Ullmann Coupling in Academic and Industrial Training

The high reactivity of 1-iodo-2-nitrobenzene in copper-mediated Ullmann couplings makes it an ideal candidate for pedagogical use, as demonstrated by its role in a solvent-free synthesis of 2,2′-dinitrobiphenyl [1]. The reaction is robust enough for an introductory organic chemistry laboratory, yet the underlying principles are directly relevant to industrial-scale process chemistry [1]. This application leverages the compound's reliable and potent reactivity in a classic bond-forming reaction [1].

Synthesis of Indole Derivatives for Medicinal Chemistry

The iodine atom's superior leaving group ability is exploited in the synthesis of complex indole frameworks. For example, 1-iodo-2-nitrobenzene is used in the preparation of 1-(2-Nitrophenyl)-1H-indole [1] and 2-(2-Pyridyl)-3H-indol-3-one N-Oxide , employing copper catalysis under microwave activation [1]. This demonstrates its utility in constructing nitrogen-containing heterocycles, which are ubiquitous in drug discovery programs [1].

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